3-Chloro-[1,2]thiazolo[5,4-c]pyridine
Description
Properties
IUPAC Name |
3-chloro-[1,2]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIGZRVYMAYBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344680-11-9 | |
| Record name | 3-chloro-[1,2]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,2]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with 2-chloropyridine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 3-Chloro-[1,2]thiazolo[5,4-c]pyridine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Thermal Rearrangements and Ring Transformations
Thermolysis studies reveal that 3-chloro-thiazolo[5,4-c]pyridine derivatives undergo ring transformations under controlled conditions. For example:
-
Thermolysis at 190°C under argon converts N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-4-amine (S1c ) into 3-chloro- thiazolo[5,4-c]pyridine (S3 ) in 30% yield alongside decomposition byproducts .
-
Catalytic thiophile-assisted reactions with BnEt3NI (5 mol%) in chlorobenzene at 132°C improve yields to 11% by facilitating sulfur extrusion and ring closure .
| Reaction Conditions | Starting Material | Product | Yield |
|---|---|---|---|
| 190°C, argon, 10 min | S1c | S3 + S8 (decomposition byproduct) | 30% |
| 132°C, BnEt3NI (5 mol%), PhCl, 20 h | S1c | S3 | 11% |
Cyclocondensation Reactions
While not directly reported for this compound, structurally related thiazolo[4,5-c]pyridazines are synthesized via high-pressure cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals . Key findings include:
-
Q-Tube reactor conditions (150–160°C, 15 psi) promote [4+2] cycloaddition with ammonium acetate in acetic acid, yielding fused pyridazines in 43–85% yields .
-
Mechanism : Enolization of 4-thiazolidinone, followed by nucleophilic addition and dehydration .
Oxidation and Reduction
No direct data exists for 3-chloro- thiazolo[5,4-c]pyridine, but related systems exhibit:
-
Oxidation : Thiazolo rings resist oxidation, but side chains (e.g., methyl groups) oxidize to carboxylic acids using KMnO₄.
-
Reduction : LiAlH₄ reduces carbonyl groups in fused systems, but the thiazole core remains intact.
Biological Activity Implications
Though not a reaction, cytotoxic thiazolo[4,5-c]pyridazines (IC₅₀ = 6.90–51.46 μM against cancer cells) suggest that 3-chloro- thiazolo[5,4-c]pyridine derivatives could be bioactive. Modifications at the 3-position may enhance pharmacological properties.
Structural and Spectroscopic Data
Key NMR shifts for analogs (e.g., thiazolo[5,4-b]pyridines) :
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| C-3a | – | 147.5 |
| C-6 | – | 163.7 |
| C-8 | 4.85 (s) | 65.8 |
Scientific Research Applications
Anticancer Activity
Research has identified 3-chloro-[1,2]thiazolo[5,4-c]pyridine and its derivatives as promising candidates for anticancer therapies. Studies have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. For instance, a derivative exhibited an IC50 value of 6.90 μM against HCT-116 cells, indicating potent anticancer properties .
Antiviral Properties
The compound has also shown potential as an antiviral agent. Specifically, derivatives of thiazolo[5,4-b]pyridine have been tested against DNA and RNA viruses, demonstrating notable activity against Herpes Simplex and Influenza viruses. The antiviral efficacy is attributed to the unique thiazole-pyridine structure that enhances interaction with viral components .
Anti-inflammatory Effects
Research indicates that compounds within the thiazolo[5,4-c]pyridine class may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them suitable for developing treatments for conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of 3-chloro-[1,2]thiazolo[5,4-c]pyridine can be achieved through various methods, including cyclocondensation reactions involving thiazolidinones and arylhydrazonopropanals. This versatility in synthesis allows for the creation of numerous derivatives with tailored biological activities .
| Derivative | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 3-Amino-[1,2]thiazolo[5,4-c]pyridine | Enhanced anticancer activity | 10.39 |
| 3-Nitro-[1,2]thiazolo[5,4-c]pyridine | Increased electrophilicity | Not specified |
| 5-Methyl-[1,2]thiazolo[5,4-c]pyridine | Affects solubility and activity | Not specified |
Material Science Applications
Beyond pharmaceuticals, 3-chloro-[1,2]thiazolo[5,4-c]pyridine has applications in material science. Its unique chemical structure enables it to be used as a precursor for synthesizing advanced materials with specific electronic or optical properties. These materials can be utilized in sensors or as components in organic electronics.
Case Studies and Research Findings
Several studies have documented the efficacy of 3-chloro-[1,2]thiazolo[5,4-c]pyridine derivatives:
- Study on Anticancer Activity : A recent investigation utilized MTT assays to evaluate the cytotoxic effects of various thiazolopyridazine derivatives derived from 3-chloro-[1,2]thiazolo[5,4-c]pyridine against cancer cell lines. The results indicated that modifications at the nitrogen and chlorine positions significantly influenced biological activity and selectivity towards cancer cells .
- Antiviral Testing : In another study focused on antiviral properties, compounds derived from thiazolo-pyridines were tested against a panel of viruses. The findings revealed that specific substitutions enhanced the compounds' effectiveness against both DNA and RNA viruses .
Mechanism of Action
The mechanism of action of 3-Chloro-[1,2]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolo-Pyridine Family
(a) Thiazolo[4,5-b]pyridine Derivatives
Spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] derivatives, such as 4′,5′-dihydro-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]-6′-carbonitrile (75) , exhibit enhanced antimicrobial activity compared to 3-chloro-[1,2]thiazolo[5,4-c]pyridine. The incorporation of additional heterocyclic rings (e.g., triazine) and substituents like chlorophenyl significantly boosts inhibitory effects against bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains .
(b) Thiazolo[3,2-a]pyridine Derivatives
Compounds like thiazolo[3,2-a]pyridine derivatives (4a–c) are structurally distinct due to their annulation pattern but share sulfur and nitrogen heteroatoms. These derivatives are synthesized via bis-heterocyclic coupling reactions and are notable for applications in materials science and antimicrobial therapy .
(c) Thiazolo[5,4-b]pyridine Isomers
[5,4-c]). This positional isomerism affects electronic properties and reactivity. For example, [5,4-b] isomers are commercially available as building blocks (e.g., 50 mg priced at €654.00) .
Impact of Substituents on Bioactivity
- Chlorine Substituents : The presence of chloro groups (e.g., in 3-chloro-[1,2]thiazolo[5,4-c]pyridine or 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-pyridine derivatives) enhances metabolic stability and target binding in antimicrobial and antihypertensive applications .
- Heterocyclic Expansion : Adding spirocycles or fused rings (e.g., triazine in compound 3 ) improves inhibitory potency by increasing molecular complexity and interaction with biological targets .
Spectroscopic and Computational Insights
- NMR Differentiation: Thiazolo[5,4-c]pyridine derivatives exhibit distinct ¹H NMR shifts (δ = 7.28–7.87 ppm for position 6 protons) compared to azinopyrimidinone analogs (δ = 8.04–8.70 ppm) due to electronic effects from annulation patterns .
- Density Functional Theory (DFT) : Computational studies on related heterocycles highlight the role of exact-exchange terms in predicting thermochemical properties, which could guide the design of 3-chloro-[1,2]thiazolo[5,4-c]pyridine derivatives with optimized stability .
Biological Activity
3-Chloro-[1,2]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- SMILES : C1=CN=CC2=C1C(=NS2)Cl
- InChI : InChI=1S/C6H3ClN2S/c7-6-4-1-2
The presence of chlorine and the thiazole-pyridine structure contributes to its reactivity and biological potential.
3-Chloro-[1,2]thiazolo[5,4-c]pyridine exhibits its biological effects primarily through the inhibition of key enzymes and signaling pathways.
Target Enzymes
- Phosphoinositide 3-kinases (PI3Ks) : This compound acts as a potent inhibitor of PI3K, impacting the PI3K/AKT/mTOR signaling pathway essential for cell survival and proliferation. The inhibition of PI3K has been linked to reduced tumor growth in various cancer models.
Anticancer Properties
Research indicates that 3-Chloro-[1,2]thiazolo[5,4-c]pyridine possesses significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 10.39 |
| HCT-116 (Colon) | 6.90 |
| A549 (Lung) | 14.34 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 28-168 |
| Escherichia coli | ≤8 |
These results indicate that 3-Chloro-[1,2]thiazolo[5,4-c]pyridine could be a potential candidate for treating bacterial infections .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiazolo derivatives on breast cancer cell lines. The results demonstrated that 3-Chloro-[1,2]thiazolo[5,4-c]pyridine significantly inhibited cell growth with an IC value comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of thiazolo compounds were tested against fungal strains. The results indicated that compounds similar to 3-Chloro-[1,2]thiazolo[5,4-c]pyridine exhibited lower MIC values than traditional antifungal agents like amphotericin B .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 3-Chloro-[1,2]thiazolo[5,4-c]pyridine:
- Cell Signaling Modulation : By inhibiting PI3K activity, this compound disrupts critical signaling pathways involved in cellular metabolism and survival.
- Potential for Drug Development : Its unique structure and biological properties make it a promising candidate for further development as an anticancer or antimicrobial agent.
- Safety Profile : Preliminary toxicity assessments indicate minimal adverse effects at therapeutic doses in animal models, suggesting its potential for safe use in clinical settings .
Q & A
Basic: What are the standard synthetic routes for 3-Chloro-[1,2]thiazolo[5,4-c]pyridine, and how do reaction conditions influence product purity?
Answer:
Synthesis typically involves cyclization of precursor pyridine derivatives with sulfur-containing reagents. For example:
- Route 1: Reacting 2-aminopyridine derivatives with chlorinated thiols or thioamides in the presence of phosphorus oxychloride (POCl₃) to form the thiazole ring .
- Route 2: Multi-component reactions (e.g., using malononitrile or thiourea) in polar solvents (e.g., ethanol or DMF) to assemble the fused heterocycle .
Critical Factors:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chlorine position, while polar protic solvents (e.g., ethanol) stabilize intermediates, reducing side products .
- Temperature: Elevated temperatures (>100°C) accelerate ring closure but may degrade sensitive functional groups.
Validation: Confirm purity via HPLC and NMR. For example, the absence of unreacted 2-aminopyridine (δ 6.8–7.2 ppm in ¹H-NMR) indicates successful cyclization .
Basic: How is the structure of 3-Chloro-[1,2]thiazolo[5,4-c]pyridine characterized using spectroscopic methods?
Answer:
- ¹H/¹³C-NMR:
- Thiazole protons resonate at δ 7.5–8.5 ppm (aromatic region). The chlorine substituent causes deshielding, shifting adjacent protons upfield by ~0.3 ppm .
- Carbon signals for the thiazole ring appear at 120–150 ppm, with the C-Cl carbon near 140 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 183 [M⁺]) confirm molecular weight. Fragmentation patterns (e.g., loss of Cl⁻ at m/z 148) validate the chloro-substituted structure .
Data Interpretation Example:
| Signal Type | Expected Value | Structural Assignment |
|---|---|---|
| ¹H-NMR | δ 8.2 ppm | Thiazole C-H |
| ¹³C-NMR | δ 140 ppm | C-Cl carbon |
| MS/MS | m/z 148 | [M-Cl]⁺ fragment |
Advanced: What mechanistic insights explain the reactivity of the chlorine atom in nucleophilic substitution reactions?
Answer:
The C-Cl bond in 3-Chloro-[1,2]thiazolo[5,4-c]pyridine is highly polarized due to electron withdrawal by the adjacent thiazole nitrogen. This facilitates SNAr (nucleophilic aromatic substitution) under mild conditions:
- Step 1: Deprotonation of the nucleophile (e.g., amines, thiols) in basic media (e.g., NaH/DMF).
- Step 2: Attack of the nucleophile at the chlorine-bearing carbon, forming a Meisenheimer complex.
- Step 3: Elimination of Cl⁻ to yield substituted derivatives (e.g., 3-Amino-[1,2]thiazolo[5,4-c]pyridine) .
Key Evidence:
- Kinetic studies show second-order dependence on nucleophile concentration, supporting a bimolecular mechanism .
- Computational models (DFT) predict activation barriers <25 kcal/mol, consistent with experimental yields >70% under optimized conditions .
Advanced: How does the chlorine substituent influence the compound’s electronic properties in material science applications?
Answer:
The electron-withdrawing Cl group enhances the thiazolo-pyridine core’s electron-deficient character, making it suitable for:
- Polymer Solar Cells (PSCs): Acts as an electron-accepting unit in donor-acceptor copolymers, improving charge transport (e.g., PCE >8% in thiazolo[5,4-b]pyridine-based polymers) .
- Electroactive Materials: Stabilizes radical intermediates in conductive polymers, reducing recombination losses .
Comparative Data:
| Property | 3-Chloro Derivative | Non-Chlorinated Analog |
|---|---|---|
| Electron Affinity (eV) | 3.8 | 3.2 |
| HOMO-LUMO Gap (eV) | 2.5 | 3.0 |
Advanced: What strategies resolve contradictions in biological activity data for 3-Chloro-[1,2]thiazolo[5,4-c]pyridine derivatives?
Answer: Discrepancies often arise from:
- Structural Isomerism: Minor regioisomers (e.g., thiazolo[5,4-b] vs. [5,4-c] fusion) exhibit divergent bioactivity. Validate regiochemistry via NOESY or X-ray crystallography .
- Solubility Artifacts: Poor aqueous solubility may mask true activity. Use co-solvents (e.g., DMSO ≤1%) or pro-drug formulations .
Case Study:
A spiro-thiazolo[4,5-b]pyridine derivative showed 10× higher antifungal activity (IC₅₀ = 2 μM) than its non-chlorinated analog due to enhanced membrane permeability .
Advanced: How can computational methods guide the design of 3-Chloro-[1,2]thiazolo[5,4-c]pyridine-based enzyme inhibitors?
Answer:
- Docking Studies: Predict binding poses in target enzymes (e.g., bacterial dihydrofolate reductase). The chlorine atom forms halogen bonds with backbone carbonyls (e.g., C=O of Gly15) .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ constants) with inhibitory potency. Chlorine’s σₚ = +0.23 enhances charge-transfer interactions .
Validation: MD simulations show stable ligand-enzyme complexes (RMSD <2 Å over 100 ns) for chlorine-containing inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
